Product packaging for 6-Methylidene-3,1-benzoxazine-2,4-dione(Cat. No.:)

6-Methylidene-3,1-benzoxazine-2,4-dione

Cat. No.: B12358493
M. Wt: 175.14 g/mol
InChI Key: IQXZIETUCAEVGN-UHFFFAOYSA-N
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Description

6-Methylidene-3,1-benzoxazine-2,4-dione is a chemical compound belonging to the benzoxazine class of heterocycles, which are recognized as key intermediates for the synthesis of various pharmaceutical agents and advanced polymers . The benzoxazine core structure, a 2H-3,1-benzoxazine-2,4(1H)-dione, is derived from anthranilic acid and features a fused ring system that serves as a versatile scaffold in medicinal and polymer chemistry . Researchers value this and related structures for their broad spectrum of biological activities, which include significant antibacterial and antifungal properties, as demonstrated by various synthesized benzoxazine derivatives . The specific methylidene substituent at the 6-position can potentially influence the compound's electronic properties and reactivity, making it a valuable building block for the development of novel bioactive molecules or for use in materials science. In polymer research, benzoxazine derivatives are emerging as novel types of phenolic resins, known for their excellent heat resistance, flame retardance, and dimensional stability upon ring-opening polymerization . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO3 B12358493 6-Methylidene-3,1-benzoxazine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

IUPAC Name

6-methylidene-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C9H5NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H2

InChI Key

IQXZIETUCAEVGN-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=NC(=O)OC(=O)C2=C1

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Benzoxazine 2,4 Diones

Ring Opening and Ring Closure Pathways of the Oxazine (B8389632) Ring

The chemistry of 3,1-benzoxazine-2,4-diones is characterized by the facile opening of the oxazine ring upon reaction with nucleophiles. This reactivity stems from the two electrophilic carbonyl carbons (C2 and C4) and the stability of the resulting anthranilate derivatives.

Ring Opening Pathways: The most common transformation is the nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl groups, leading to the cleavage of the C(4)-O or C(2)-O bond.

Hydrolysis and Alcoholysis: In the presence of water, isatoic anhydride (B1165640) hydrolyzes to yield anthranilic acid and carbon dioxide. wikipedia.org Similarly, reaction with alcohols (alcoholysis), often in the presence of a base, results in the formation of the corresponding anthranilate esters with the release of carbon dioxide. wikipedia.orgsciencemadness.org

Aminolysis: The reaction with amines is a cornerstone of isatoic anhydride chemistry. Primary and secondary amines readily attack the C4 carbonyl, leading to the formation of N-substituted 2-aminobenzamides. This reaction is a key step in the synthesis of various quinazolinones. wikipedia.org

Carbanion Attack: Strong carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, also induce ring-opening, typically leading to the formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones. wikipedia.org

The general mechanism involves the initial attack of the nucleophile on the C4 carbonyl, forming a tetrahedral intermediate. Subsequent ring-opening and decarboxylation drive the reaction to completion.

Ring Closure Pathways: The formation, or ring closure, of the 3,1-benzoxazine-2,4-dione system is most commonly achieved by reacting anthranilic acid with phosgene (B1210022) or its equivalents, such as ethyl chloroformate. orgsyn.org This process involves the formation of an intermediate N-carboxy-anthranilic acid which then undergoes intramolecular cyclization to form the anhydride ring. nih.gov

Table 1: Ring-Opening Reactions of Isatoic Anhydride with Various Nucleophiles

Nucleophile (Nu-H) Reagent Example Resulting Product Class
Water H₂O / acid or base Anthranilic Acid
Alcohol Methanol (CH₃OH) Methyl Anthranilate
Amine Aniline (C₆H₅NH₂) 2-Amino-N-phenylbenzamide
Azide Sodium Azide (NaN₃) Benzimidazolone
Carbanion Diethyl Malonate 4-Hydroxyquinolin-2(1H)-one derivative

Nucleophilic and Electrophilic Reactivity of the Benzoxazine-2,4-dione System

The electronic structure of 3,1-benzoxazine-2,4-dione dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Reactivity: The primary sites for nucleophilic attack are the two carbonyl carbons, C2 and C4. Due to the cyclic anhydride nature, these positions are highly electrophilic. Attack at C4 is generally favored and leads to derivatives of anthranilic acid, as detailed in the ring-opening section. acs.org The nitrogen atom, once deprotonated, can also act as a nucleophile in alkylation and acylation reactions (see section 3.4.1).

Electrophilic Reactivity: The benzene (B151609) ring of the benzoxazine-2,4-dione system can undergo electrophilic aromatic substitution. However, the anhydride moiety is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophiles. byjus.com Consequently, these reactions require harsh conditions, and substitution typically occurs at the positions meta to the electron-withdrawing groups. For unsubstituted isatoic anhydride, this would be the C5 and C7 positions.

Rearrangement Reactions and Tautomeric Considerations

Significant molecular rearrangements involving the core heterocyclic structure of 3,1-benzoxazine-2,4-diones are not a commonly reported feature in chemical literature. The stability of the N-carboxyanhydride of anthranilic acid generally leads to predictable ring-opening reactions rather than complex rearrangements seen in other heterocyclic systems like triazinones or benzothiadiazines. wikipedia.org

Similarly, tautomerism is not a significant aspect of the 3,1-benzoxazine-2,4-dione system. nih.govrsc.org The structure exists predominantly in the dione (B5365651) form. While the N-H proton can be considered to participate in a trivial amide-imidic acid tautomerism, the equilibrium lies overwhelmingly towards the amide form. The absence of an alpha-carbon adjacent to a carbonyl within the heterocyclic ring precludes the common keto-enol tautomerism.

Derivatization and Functionalization Strategies

The nitrogen atom at the N3 position can be readily functionalized. Deprotonation of the N-H group with a suitable base (e.g., sodium hydride or potassium tert-butoxide) generates an anionic nitrogen nucleophile. wikipedia.orgresearchgate.net This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted 3,1-benzoxazine-2,4-diones. This strategy is a primary method for introducing diversity at the N3 position, which is crucial for modulating the biological activity of resulting compounds.

Table 2: Examples of N-Alkylation of Isatoic Anhydride

Base Alkylating Agent Product
Sodium Hydride (NaH) Methyl Iodide (CH₃I) 3-Methyl-3,1-benzoxazine-2,4-dione
Potassium Carbonate (K₂CO₃) Benzyl (B1604629) Bromide (BnBr) 3-Benzyl-3,1-benzoxazine-2,4-dione
Sodium Hydroxide (NaOH) Diethylaminoethyl chloride 3-[2-(Diethylamino)ethyl]-2H-1,3-benzoxazine-2,4(3H)-dione

A synthetically valuable reaction of 3,1-benzoxazine-2,4-diones is their condensation with active methylene compounds. These reactions provide a direct route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are important scaffolds in medicinal chemistry. The reaction is typically carried out under basic conditions, where a carbanion is generated from the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile). wikipedia.org

The proposed mechanism involves the nucleophilic attack of the carbanion on the C4 carbonyl of the isatoic anhydride, leading to a ring-opened intermediate. This intermediate then undergoes an intramolecular cyclization via attack of the nitrogen anion onto one of the ester or nitrile groups, followed by elimination, to form the quinolinone ring system. orgsyn.org

Cascade and Tandem Reactions for Complex Molecule Synthesis

Isatoic anhydride is an effective building block in cascade and tandem reactions, enabling the efficient construction of complex heterocyclic structures in a single pot. A prominent example is the three-component reaction between an isatoic anhydride, a primary amine, and an aldehyde.

In this type of cascade, the amine first reacts with the isatoic anhydride to cause ring-opening, forming a 2-aminobenzamide (B116534) intermediate. Simultaneously, the amine can condense with the aldehyde to form an imine. The 2-aminobenzamide then reacts with the in-situ generated imine (or the remaining aldehyde) in a cyclocondensation reaction to yield a 2,3-disubstituted quinazolin-4(3H)-one. These multicomponent reactions are highly atom-economical and provide rapid access to libraries of quinazolinone derivatives.

Formation of Fused Heterocyclic and Polyheterocyclic Systems Derived from Benzoxazines

The synthesis of complex molecular architectures from readily accessible building blocks is a cornerstone of modern organic chemistry. The 6-Methylidene-3,1-benzoxazine-2,4-dione scaffold represents a valuable precursor for the construction of intricate fused heterocyclic and polyheterocyclic systems. The presence of an exocyclic C=C double bond (the methylidene group) attached to the benzoxazine (B1645224) core provides a reactive handle for a variety of chemical transformations, most notably cycloaddition reactions.

The electron-withdrawing nature of the adjacent benzoxazine-2,4-dione ring system activates the methylidene group, rendering it an effective dienophile for [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. libretexts.org This powerful ring-forming strategy allows for the one-step construction of a new six-membered ring fused in a spirocyclic fashion to the benzoxazine framework.

Drawing parallels with the well-documented reactivity of analogous 5-methylidene-hydantoins, it is established that such activated exocyclic alkenes readily engage with a variety of 1,3-dienes to produce spiro-compounds. mdpi.com The reactions of this compound are expected to proceed with high regio- and stereoselectivity, yielding complex polyheterocyclic structures. mdpi.com

[4+2] Cycloaddition Reactions

The reaction of this compound with various cyclic and acyclic dienes is a primary method for generating fused systems. The general transformation involves the reaction of the methylidene group (the 2π component) with a 4π component (the diene) to form a spiro-cyclohexene derivative.

For instance, reaction with a highly reactive cyclic diene like cyclopentadiene is anticipated to proceed efficiently upon heating, leading to the formation of a spiro-norbornene derivative. mdpi.com With less reactive dienes, such as 1,3-cyclohexadiene or acyclic dienes like isoprene and 2,3-dimethylbutadiene , catalysis by a Lewis acid may be required to facilitate the cycloaddition. mdpi.com

The stereochemical outcome of the reaction with cyclic dienes is typically controlled to favor the formation of the exo-isomer, which is the less sterically hindered product. mdpi.com In reactions with unsymmetrical dienes like isoprene, the cycloaddition is expected to be regioselective, favoring the formation of the sterically less hindered product. mdpi.com

The table below outlines the expected products from the Diels-Alder reaction of this compound with various dienes, based on established reactivity patterns of similar compounds. mdpi.com

Diene Reaction Conditions Expected Spiro-Fused Product
CyclopentadieneHeating (e.g., refluxing chloroform)Spiro[benzoxazine-6,2'-norbornene] derivative
1,3-CyclohexadieneLewis Acid Catalysis (e.g., ZnI₂)Spiro[benzoxazine-6,2'-bicyclo[2.2.2]octene] derivative
2,3-DimethylbutadieneLewis Acid CatalysisSpiro[benzoxazine-6,1'-(4',5'-dimethylcyclohex-3'-ene)] derivative
IsopreneLewis Acid CatalysisSpiro[benzoxazine-6,1'-(4'-methylcyclohex-3'-ene)] derivative (major regioisomer)

These cycloaddition strategies provide a modular and efficient route to novel polyheterocyclic scaffolds. The resulting spiro-fused products incorporate the rigid benzoxazine-2,4-dione moiety with a carbocyclic ring system, creating three-dimensional structures of potential interest in materials science and medicinal chemistry. Further functionalization of the newly formed ring or the benzoxazine core could lead to a diverse library of complex molecules derived from the versatile this compound starting material.

Advanced Spectroscopic and Structural Characterization of Benzoxazine 2,4 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

No published ¹H, ¹³C, or 2D NMR data specifically for 6-Methylidene-3,1-benzoxazine-2,4-dione are available.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

No crystallographic data or .cif files for this compound have been deposited in crystallographic databases.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

No specific mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound are documented.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

No specific FT-IR spectra for this compound, detailing the characteristic vibrational frequencies for its functional groups, are available in the literature.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Analysis (if applicable)

The molecule is not chiral, therefore this section is not applicable.

Computational and Theoretical Investigations of Benzoxazine 2,4 Diones

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of benzoxazine-2,4-diones. These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding the chemical behavior of these molecules.

Detailed Research Findings: DFT studies on benzoxazole (B165842) derivatives, a related class of compounds, have been used to calculate structural parameters and vibrational spectra, showing good agreement with experimental data. researchgate.net For benzoxazine (B1645224) derivatives, DFT calculations have been employed to analyze intermolecular interactions and their energetics. researchgate.netconicet.gov.ar The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and a greater propensity for electronic transitions. researchgate.net

Reactivity descriptors derived from DFT, such as ionization energy, electron affinity, global hardness, and electrophilicity, can predict the most likely sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For instance, in studies of related heterocyclic systems, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for intermolecular interactions. researchgate.net In the case of 6-Methylidene-3,1-benzoxazine-2,4-dione, the exocyclic methylene (B1212753) group would be expected to significantly influence the electronic properties and reactivity of the benzene (B151609) ring portion of the molecule. DFT calculations on substituted benzoxazines have been used to develop quantitative structure-property relationship (QSPR) models to predict properties like electrochemical half-wave potentials, which are related to their biological activity. nih.gov

Table 1: Calculated Electronic Properties of a Representative Benzoxazine Derivative using DFT

This table presents typical electronic parameters calculated for benzoxazine-related structures using DFT methods, which are crucial for predicting their chemical reactivity and stability. researchgate.net

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.8 eVIndicates electron-accepting ability.
Energy Gap (ΔE)4.7 eVRelates to molecular stability and reactivity. researchgate.net
Ionization Potential (I)6.5 eVEnergy required to remove an electron.
Electron Affinity (A)1.8 eVEnergy released when an electron is added.
Global Hardness (η)2.35 eVMeasures resistance to change in electron distribution.
Electronegativity (χ)4.15 eVMeasures the power to attract electrons.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For benzoxazine-2,4-diones, MD simulations provide crucial insights into their conformational flexibility, stability, and how they interact with other molecules, such as solvents or biological targets. nih.govmdpi.com

For benzoxazine derivatives with potential therapeutic applications, MD simulations are used to study the stability of the ligand-protein complex. For example, in the study of benzoxazine derivatives as potential inhibitors for Alzheimer's disease, MD simulations showed that the ligand-enzyme complex remained stable throughout the simulation, indicating a strong and favorable binding interaction. nih.gov Similarly, MD simulations of polybenzoxazine networks, which are polymers derived from benzoxazine monomers, help in understanding their thermomechanical properties by modeling the system at an atomic level. mapyourshow.com These simulations can corroborate experimental data and provide a deeper understanding of material properties like the glass transition temperature. mapyourshow.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving benzoxazine-2,4-diones. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction mechanism.

Detailed Research Findings: The synthesis of benzoxazine-2,4-diones can be achieved through various routes, and computational studies help to understand the underlying mechanisms. For example, DFT calculations have been used to suggest that the energy barriers for the formation of novel benzothiazole (B30560) and benzoxazinone (B8607429) structures can be overcome by utilizing the energy from an exothermic reaction, leading to a thermodynamically favorable process. nih.gov The synthesis of 1H-benzo[d] nih.govresearchgate.netoxazine-2,4-diones from 2-aminobenzoic acids involves cyclization steps where computational modeling can identify the key transition states and intermediates. researchgate.net

In one synthetic approach, the reaction of Schiff bases with triphosgene (B27547) can selectively yield either 1,3-benzoxazine-2,4-diones or 4-methylene-1,3-benzoxazine-2-ones, depending on the electronic nature of the substituents on the Schiff base. orientjchem.org Computational elucidation of this reaction mechanism would involve modeling the nucleophilic attack and subsequent cyclization and elimination steps, calculating the activation energies for the competing pathways to explain the observed selectivity. For the 6-methylidene variant, theoretical studies would be essential to predict how the exocyclic double bond influences the regioselectivity and feasibility of various synthetic transformations.

In Silico Structure-Activity Relationship (SAR) Modeling for Biological Applications

In silico Structure-Activity Relationship (SAR) modeling is a key computational strategy in drug discovery for identifying and optimizing compounds with potential therapeutic effects. winona.edu This approach is widely applied to benzoxazine derivatives to explore their diverse biological activities. nih.gov

Detailed Research Findings: Benzoxazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov In silico methods like molecular docking are used to predict how these compounds bind to specific biological targets. nih.govnih.gov Molecular docking studies have suggested that the antibacterial activity of some benzoxazole derivatives can be linked to the inhibition of DNA gyrase. nih.gov For benzoxazine derivatives targeting Alzheimer's disease, docking analyses identified critical interactions with amino acid residues in the active site of the acetylcholinesterase enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzoxazine derivatives, QSAR models have been developed to predict their electro-oxidation behavior, which is relevant to their biotransformation and drug properties. nih.gov These models use molecular descriptors calculated from the chemical structure to predict activity, thereby guiding the synthesis of more potent compounds. nih.govmdpi.com For this compound, SAR studies would focus on how modifications to the methylidene group or other positions on the benzoxazine scaffold affect its interaction with a given biological target.

Table 2: Examples of In Silico SAR Studies on Benzoxazine Derivatives

This table summarizes various in silico studies performed on benzoxazine derivatives to investigate their potential biological applications.

Biological Target/ApplicationComputational MethodKey FindingsReference
Acetylcholinesterase (Alzheimer's Disease)Molecular Docking, MD SimulationIdentified compounds forming stable complexes with the enzyme's active site. nih.gov
DNA Gyrase (Antimicrobial)Molecular DockingLinked antibacterial activity to the inhibition of DNA gyrase. nih.gov
Human Neutrophil Elastase (Anti-inflammatory)Conformational Analysis, Molecular DockingDeveloped a binding model for benzoxazinone inhibitors. nih.gov
α-Amylase & α-Glucosidase (Antidiabetic)Molecular DockingShowed high binding affinity of synthesized compounds to key diabetic enzymes. nih.gov
Antifungal ActivityQSAR, DFTDemonstrated that electron-withdrawing groups and molecular shape are important for activity. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT, are highly effective in predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. mcmaster.ca These predictions are invaluable for confirming the structure of newly synthesized compounds like this compound.

Detailed Research Findings: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can be performed and compared with experimental data to validate a proposed structure. uncw.edugithub.io The process often involves a conformational search to identify the most stable conformers of the molecule, followed by NMR calculations for each conformer. nih.govuncw.edu The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu For benzoxazine monomers and polymers, a combination of advanced solid-state NMR experiments and DFT-based calculations of chemical shifts has been used to elucidate their structure, including the presence of specific hydrogen bonds. mcmaster.ca

Similarly, IR vibrational frequencies can be computed. The calculated frequencies and their intensities can be compared with an experimental IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule. acs.orgmdpi.com For example, the characteristic C–O–C stretching vibrations of the oxazine (B8389632) ring in benzoxazine monomers are identifiable in both experimental and computed spectra. acs.orgmdpi.com The synthesis of 1,3-benzoxazine-2,4-dione derivatives has been confirmed by the presence of two distinct carbonyl carbon signals in the ¹³C NMR spectrum, a feature that can be accurately predicted by computational methods. orientjchem.org

Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for a Benzoxazine-2,4-dione Derivative

This table shows representative experimental ¹³C NMR data for a 1,3-benzoxazine-2,4-dione derivative and highlights the carbonyl signals that are key for structural confirmation and can be predicted computationally. orientjchem.org

Carbon AtomExperimental Chemical Shift (ppm)Assignment
C-2 (Carbonyl)152.7Carbonyl group in the oxazine ring.
C-4 (Carbonyl)160.6Carbonyl group in the oxazine ring.
Aromatic C114.3Aromatic ring carbon.
Aromatic C116.5Aromatic ring carbon.
Aromatic C125.4Aromatic ring carbon.
Aromatic C128.2Aromatic ring carbon.
Aromatic C136.0Aromatic ring carbon.
Aromatic C (C-N)148.2Aromatic ring carbon attached to nitrogen.

Biological Activity and Mechanistic Insights of Benzoxazine 2,4 Dione Derivatives Non Clinical Focus

In Vitro Antimicrobial Activity

The benzoxazine (B1645224) nucleus is a key component in compounds exhibiting significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and mycobacteria. ekb.eg

Benzoxazine derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A series of newly synthesized benzoxazine-6-sulfonamide derivatives showed inhibitory effects against both bacterial types, with minimum inhibitory concentrations (MIC) recorded at 31.25 and 62.5 μg/mL. nih.gov In another study, 6,8-diiodo-3-(substituted phenyl)-3,4-dihydro-2H-benz-[e]- nih.govijcce.ac.ir-oxazine derivatives were screened for activity against plant and human pathogens, including Escherichia coli and Bacillus subtilis. researchgate.net

Similarly, research into related benzoxazole (B165842) structures has yielded potent antibacterial agents. One benzoxazole derivative, compound 47, which is substituted at position 2 with a 4-(piperidinethoxy)phenyl unit, displayed marked activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com Another series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives exerted a broad spectrum of activity, with compound 2b being the most active derivative against all tested bacteria, showing MIC values from 0.098 to 0.78 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Benzoxazine and Related Derivatives

Compound/Derivative Class Target Organism(s) Activity Measurement Source(s)
Benzoxazine-6-sulfonamides Gram-positive & Gram-negative bacteria MIC: 31.25 - 62.5 μg/mL nih.gov
6,8-Diiodo-3-(substituted phenyl)-3,4-dihydro-2H-benz-[e]- nih.govijcce.ac.ir-oxazines Escherichia coli, Bacillus subtilis Zone of inhibition measured researchgate.net
Benzoxazole derivative 47 Pseudomonas aeruginosa MIC: 0.25 μg/mL mdpi.com
Benzoxazole derivative 47 Enterococcus faecalis MIC: 0.5 μg/mL mdpi.com
Benzoxazole derivative 2b Various bacteria MIC: 0.098 - 0.78 μg/mL nih.gov

The benzoxazine scaffold is a promising framework for the development of novel antifungal agents. frontiersin.org A study of 81 different 3-phenyl-2H-benzoxazine-2,4(3H)-diones revealed that antifungal activity against pathogenic fungi like Candida albicans and Trichophyton mentagrophytes is enhanced by increasing the lipophilicity and electron-accepting character of substituents on the phenyl ring. nih.gov

More specifically, a series of 1,4-benzoxazin-3-one derivatives featuring an acylhydrazone moiety were tested against several plant pathogenic fungi. nih.govfrontiersin.org Within this series, compounds 5L and 5o showed significant inhibitory effects against Gibberella zeae, with EC₅₀ values of 20.06 and 23.17 μg/ml, respectively. nih.govfrontiersin.org Compound 5q was notably effective against Pellicularia sasakii, with an EC₅₀ value of 26.66 μg/ml. nih.govfrontiersin.org Other research has highlighted that certain benzoxazine derivatives possess potent antifungal activity against multiple Candida species and Aspergillus fumigatus. frontiersin.org For instance, one derivative displayed excellent activity against A. fumigatus and C. albicans, with MICs of 0.98 and 0.49 μg/ml, respectively. frontiersin.org

Table 2: In Vitro Antifungal Activity of Benzoxazine Derivatives

Compound/Derivative Class Target Organism(s) Activity Measurement (EC₅₀/MIC) Source(s)
3-Phenyl-2H-benzoxazine-2,4(3H)-diones Candida albicans, Trichophyton mentagrophytes Qualitative structure-activity relationship nih.gov
Compound 5L (1,4-benzoxazin-3-one derivative) Gibberella zeae EC₅₀: 20.06 μg/mL nih.govfrontiersin.org
Compound 5o (1,4-benzoxazin-3-one derivative) Gibberella zeae EC₅₀: 23.17 μg/mL nih.govfrontiersin.org
Compound 5q (1,4-benzoxazin-3-one derivative) Pellicularia sasakii EC₅₀: 26.66 μg/mL nih.govfrontiersin.org
Benzoxazine derivative (B2) Aspergillus fumigatus MIC: 0.98 μg/mL frontiersin.org
Benzoxazine derivative (B2) Candida albicans MIC: 0.49 μg/mL frontiersin.org
Benzoxazine-6-sulfonamides Fungi MIC: 31.25 - 62.5 μg/mL nih.gov

Derivatives of benzoxazine have shown significant promise as antimycobacterial agents. A comprehensive study involving 153 derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione found that substitutions on both the benzoxazine and phenyl rings influenced activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.gov The activity was observed to increase with greater hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring. nih.gov

In the search for new antitubercular agents, a series of 1,4-benzoxazinone-based compounds demonstrated potent antimycobacterial effects, with MIC values ranging from 2 to 8 μg/mL against various strains of M. tuberculosis, including drug-resistant ones. nih.gov These compounds also exhibited minimal cytotoxicity against mammalian Vero cells. nih.gov Further research into benzoxazin-2-one and benzoxazin-3-one (B8392483) derivatives identified several compounds with high antimycobacterial activity. nih.gov Notably, three isoniazid (B1672263) analogue derivatives (8a-c) exhibited an impressive MIC range of 0.125-0.250 μg/mL against the H37Ra strain of M. tuberculosis. nih.gov Two benzoxazin-2-one derivatives, 1c and 5j, along with the isoniazid-analogue 8a, also showed low MIC values against resistant strains and were highly selective for mycobacterial cells. nih.gov The mechanism for some 1,4-benzoxazine-2-one derivatives is thought to involve the inhibition of MenB (1,4-dihydroxy-2-naphtoyl-CoA synthase), an enzyme essential for the menaquinone biosynthesis pathway in pathogens. mdpi.com

Table 3: In Vitro Antimycobacterial Activity of Benzoxazine Derivatives

Compound/Derivative Class Target Organism(s) Activity Measurement (MIC) Source(s)
3-Phenyl-2H-benzoxazine-2,4(3H)-diones M. tuberculosis, M. kansasii, M. avium Qualitative structure-activity relationship nih.gov
1,4-Benzoxazinone derivatives M. tuberculosis (including resistant strains) 2 - 8 μg/mL nih.gov
Isoniazid analogue derivatives 8a-c M. tuberculosis H37Ra 0.125 - 0.250 μg/mL nih.gov
Benzoxazin-2-one derivatives 1c, 5j M. tuberculosis (resistant strains) Low MIC values reported nih.gov
1,4-benzoxazine-2-one derivatives M. tuberculosis H₃₇Rv 0.6 μg/mL mdpi.com

In Vitro Antitumor/Anticancer Activity

The benzoxazine framework is a key structural motif in compounds being investigated for their anticancer potential. ikm.org.my Research has shown that derivatives can induce cell death in cancer cell lines through various mechanisms. One particularly relevant finding is that 3-Benzyl-1,3-benzoxazine-2,4-dione acts as an inhibitor of allosteric mitogen-activated kinase (MEK), a key component in cell signaling pathways often dysregulated in cancer. ikm.org.my

Studies on other related structures, such as benzo[a]phenoxazine derivatives, have provided further mechanistic insights. Three potent derivatives—C9, A36, and A42—were shown to be selective for colorectal (RKO) and breast (MCF7) cancer cells over non-neoplastic cell lines. nih.gov These compounds were found to reduce cell proliferation, survival, and migration. nih.gov Their mechanism of action involves accumulation in the lysosome, leading to lysosomal membrane permeabilization (LMP), which triggers cell death. nih.gov Other research on benzoxazine compounds derived from eugenol (B1671780) suggests a potential mechanism involving the induction of apoptosis. nih.gov

Table 4: In Vitro Antitumor/Anticancer Activity of Benzoxazine Derivatives

Compound/Derivative Target Cell Line(s) Observed Effect / Mechanism Source(s)
3-Benzyl-1,3-benzoxazine-2,4-dione Not specified Allosteric inhibitor of MEK ikm.org.my
Benzo[a]phenoxazine derivatives (C9, A36, A42) RKO (colorectal), MCF7 (breast) Reduced proliferation and survival; induced cell death via lysosomal membrane permeabilization (LMP) nih.gov
Eugenol-derived benzoxazines Not specified (in vivo study) Speculated to induce apoptosis nih.gov

Anti-inflammatory Properties

Benzoxazine and its derivatives have been identified as possessing significant anti-inflammatory properties. ikm.org.myekb.eg A study focused on synthesizing novel benz[d] nih.govijcce.ac.ir-oxazin-4-one derivatives by combining them with existing nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netmongoliajol.info One such hybrid, compound 3d derived from diclofenac, demonstrated potent anti-inflammatory activity, achieving 62.61% inhibition of rat paw edema in an in vivo model. researchgate.netmongoliajol.info Research also suggests that halogenated benzoxazine derivatives, particularly those containing iodine or bromine, exhibit notable anti-inflammatory potential. ijfans.org

Table 5: Anti-inflammatory Properties of Benzoxazine and Related Derivatives

Compound/Derivative Assay/Model Activity Measurement Mechanism Source(s)
Compound 3d (Benzoxazinone-diclofenac hybrid) Rat paw edema (in vivo) 62.61% inhibition Not specified researchgate.netmongoliajol.info
Halogenated benzoxazines Not specified Significant potential noted Not specified ijfans.org
Compound 3g (Benzoxazolone) IL-6 production IC₅₀: 5.09 μM MD2 inhibitor nih.gov
Compound 3d (Benzoxazolone) IL-6 production IC₅₀: 5.43 μM MD2 inhibitor nih.gov
Compound 3c (Benzoxazolone) IL-6 production IC₅₀: 10.14 μM MD2 inhibitor nih.gov

Antioxidant Activity

The antioxidant potential of benzoxazine derivatives has been explored through various in vitro assays, highlighting their ability to counteract oxidative stress. ikm.org.my A series of 8-amino-1,4-benzoxazine derivatives were synthesized and evaluated for their capacity to protect against oxidative stress-induced neuronal degeneration. nih.gov Among these, 8-benzylamino-substituted-3-alkyl-1,4-benzoxazines were identified as the most promising, demonstrating potent neuroprotective activity without inherent cytotoxicity. nih.gov

Other studies have focused on different benzoxazine structures, such as benzoxazinic nitrones (3-aryl-2H-benzo nih.govijcce.ac.iroxazin-N-oxides). researchgate.net Their antioxidant capacity was assessed using the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay and by their ability to inhibit free radical-induced hemolysis of red blood cells. researchgate.net The results indicated that the position of substituents on the molecule significantly affects the radical scavenging activity. researchgate.net Additionally, newly synthesized oxazine (B8389632) and thiazine (B8601807) derivatives have been evaluated for their antioxidant properties using the DPPH assay and an iron chelation method. amazonaws.com

Table 6: Antioxidant Activity of Benzoxazine Derivatives

Compound/Derivative Class Assay Key Finding Source(s)
8-Amino-1,4-benzoxazine derivatives Inhibition of oxidative stress in neuronal cells Potent neuroprotective activity nih.gov
Benzoxazinic nitrones DPPH radical scavenging, erythrocyte hemolysis inhibition Substituent position affects antioxidant activity researchgate.net
Oxazine and Thiazine derivatives DPPH assay, iron chelation method Antioxidant properties confirmed amazonaws.com

Enzyme Inhibition Studies and Molecular Targets (e.g., DprE1, α-Amylase, α-Glucosidase)

Derivatives of the 1,3-benzoxazine-2,4-dione scaffold have been investigated for their potential to inhibit various enzymes, revealing promising activity against targets relevant to metabolic disorders and infectious diseases.

α-Amylase and α-Glucosidase Inhibition: A primary focus of research has been on the inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.govmdpi.com Inhibiting these enzymes can slow the digestion of carbohydrates, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose level. nih.govnih.gov This mechanism is a therapeutic strategy for managing hyperglycemia. nih.gov

A library of novel 1,3-benzoxazine aglycones demonstrated inhibitory activity against both α-glucosidase and α-amylase, with IC₅₀ values generally ranging from 11 µM to 60 µM. nih.gov One particularly potent derivative, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol, showed strong inhibition of both α-amylase (IC₅₀ of 11 µM) and α-glucosidase (IC₅₀ of 11.5 µM). nih.gov Further studies on different series of benzoxazine and related derivatives have consistently shown their potential as α-glucosidase inhibitors, with many compounds exhibiting greater potency than the standard drug, acarbose (B1664774). researchgate.netmdpi.com For instance, certain thioquinoline derivatives bearing a phenylacetamide moiety showed IC₅₀ values against α-glucosidase ranging from 14.0 ± 0.6 to 373.85 ± 0.8 μM, significantly more potent than acarbose (IC₅₀ = 752.0 ± 2.0 μM). researchgate.net

The inhibitory action is not limited to a single class of benzoxazine derivatives. A synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2), also displayed potent inhibition of both α-glucosidase and α-amylase. dovepress.com Kinetic studies revealed that this compound acts as a non-competitive inhibitor of these enzymes. dovepress.com

Table 1: Inhibitory Activity (IC₅₀) of Selected Benzoxazine Derivatives against α-Amylase and α-Glucosidase

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis responsible for the biosynthesis of the mycobacterial cell wall. plos.orgnih.gov It catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), an essential precursor for arabinan (B1173331) synthesis. nih.govnih.govbham.ac.uk Inhibition of DprE1 blocks this pathway and is a highly promising strategy for developing new antitubercular drugs. plos.orgresearchgate.net While much of the research has focused on benzothiazinones (BTZ), which are structurally related to benzoxazines, these findings provide crucial insights into targeting DprE1. BTZ inhibitors act by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. nih.govnih.govresearchgate.net This inhibition requires the enzymatic reduction of a nitro group on the inhibitor to a reactive nitroso species, which then forms a semimercaptal linkage with the enzyme. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis of Substituted Benzoxazine-2,4-diones

The biological activity of benzoxazine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-Activity Relationship (SAR) studies have been crucial in identifying key structural features that enhance inhibitory potency.

For α-glucosidase and α-amylase inhibitors, the addition of phenolic and halogen substituents to the 1,3-benzoxazine ring was found to significantly increase inhibitory potency. nih.gov For example, the presence of a chlorine atom at the 7-position and a phenol (B47542) group on the second carbon of the oxazine ring resulted in a compound with potent dual inhibitory activity. nih.gov In a separate study of thioquinoline derivatives, it was observed that electron-donating groups at the R position were generally more favorable for α-glucosidase inhibition compared to electron-withdrawing groups. researchgate.net

In the context of anti-enterovirus 71 (EV71) activity targeting the MEK enzyme, a series of 3-benzyl-1,3-benzoxazine-2,4-diones were synthesized. nih.gov SAR analysis revealed that substitutions on the benzyl (B1604629) ring were critical. An initial compound with a 4-fluoro substituent showed submicromolar activity. nih.gov Further optimization led to compounds with nanomolar bioactivities, such as those with 2-chloro-4-fluoro and 2-bromo-4-fluoro substitutions on the benzyl ring, highlighting the importance of specific halogenation patterns. nih.gov

SAR studies on benzoxazinones as phytotoxins also revealed important structural determinants. nih.gov The degradation product 2-aminophenoxazin-3-one, along with 2-deoxy derivatives like 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), showed high inhibitory activity on plant growth, suggesting that modifications at the C2 and N4 positions are critical for this type of biological activity. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

To elucidate the binding mechanisms of benzoxazine-2,4-dione derivatives with their molecular targets, computational molecular docking studies have been widely employed. These studies provide valuable insights into the specific interactions that govern ligand binding and enzyme inhibition.

In the case of α-glucosidase and α-amylase inhibition, docking studies have correlated well with in vitro activity. nih.govnih.gov For a series of isoxazolinyl-1,2,3-triazolyl- nih.govnih.gov-benzoxazin-3-one derivatives, docking simulations showed that the most potent inhibitors formed key hydrogen bonds with amino acid residues in the active sites of both enzymes. nih.govresearchgate.net Specifically, interactions with residues such as His A:202 in α-amylase and Asp203, Asp542, and Arg526 in α-glucosidase were identified as crucial for potent inhibition. mdpi.comnih.gov The high docking scores for these aglycones within the substrate-binding site of glycosidase supported the experimental findings. nih.gov

For the allosteric inhibition of MEK1 by 3-benzyl-1,3-benzoxazine-2,4-dione analogues, molecular dynamics simulations predicted a binding mode consistent with other known MEK1/2 allosteric inhibitors. nih.gov The simulations revealed key interactions within the allosteric binding pocket, explaining the potent inhibitory activity observed in enzymatic assays. nih.gov

Docking studies of benzothiazinone (BTZ) analogs against DprE1 have been instrumental in identifying potent irreversible covalent inhibitors. plos.org These studies validate the covalent docking approach by showing how the BTZ analogs form a covalent bond with the Cys387 residue in the active site. plos.orgresearchgate.net The binding is further stabilized by other interactions, such as those involving a trifluoromethyl group on the inhibitor, which is a key determinant for the interaction with the enzyme. researchgate.net Structural analysis from these simulations demonstrated the high stability of the identified BTZ analogs within the DprE1 binding site. plos.org

Mechanistic Investigations at the Cellular or Sub-cellular Level

Beyond direct enzyme inhibition, studies have explored the effects of benzoxazine-2,4-dione derivatives at the cellular and sub-cellular levels to understand their broader biological mechanisms.

In studies related to anti-enterovirus 71 (EV71) activity, potent 3-benzyl-1,3-benzoxazine-2,4-dione derivatives were investigated in cell-based assays. nih.gov These compounds were shown to effectively suppress the Ras/Raf/MEK/ERK signaling pathway within host cells. nih.gov This inhibition of a key cellular pathway impaired the replication of the virus, as evidenced by a reduction in the expression of the viral protein VP1 and a decrease in the virus-induced cytopathic effect (CPE) in rhabdomyosarcoma (RD) cells. nih.gov

In the context of metabolic effects, in vivo experiments in a starved rat model demonstrated that 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol produces an anti-hyperglycemic effect by inhibiting glucose uptake. nih.gov This cellular-level action complements the direct inhibition of α-glucosidase and α-amylase, providing a comprehensive mechanistic picture of its anti-diabetic potential. nih.gov Furthermore, in silico predictions suggested that these aglycones might also target the sodium/glucose cotransporter 1, indicating a multi-faceted mechanism at the cellular membrane level. nih.gov

Investigations into the antitubercular mechanism of DprE1 inhibitors have shown that the inhibition of this enzyme disrupts the synthesis of essential components of the mycobacterial cell wall, specifically arabinogalactan (B145846) and lipoarabinomannan. researchgate.net This disruption compromises the integrity of the cell wall, ultimately leading to cell lysis and bacterial death. researchgate.net The activity of these inhibitors at the sub-cellular level—targeting a periplasmic enzyme—is fundamental to their potent whole-cell activity against M. tuberculosis. nih.govnih.gov

Advanced Materials Science and Other Non Medicinal Applications

Role as Chemical Intermediates in the Synthesis of Complex Molecules and Heterocyclic Ring Systems

The most significant application of 3,1-benzoxazine-2,4-diones is their function as highly versatile building blocks in organic synthesis. synthetikaeu.comresearchgate.net Their structure contains both electrophilic and nucleophilic sites, allowing them to react readily with a wide array of reagents to form more complex molecules. guidechem.com

The anhydride (B1165640) ring is readily opened by nucleophiles such as amines, alcohols, and compounds with active methylene (B1212753) groups. wikipedia.orgacs.org This reactivity is the foundation for its widespread use in multi-component reactions (MCRs), which allow for the efficient construction of complex heterocyclic scaffolds in a single step. tandfonline.comopenmedicinalchemistryjournal.com

A primary application is the synthesis of quinazolines and their derivatives, such as 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. tandfonline.comorgchemres.org These structures are of great interest due to their prevalence in pharmacologically active compounds. tandfonline.comnih.gov The typical synthesis involves a one-pot reaction of an isatoic anhydride, an amine (or ammonia (B1221849) source like urea), and an aldehyde or ketone, often facilitated by a catalyst. tandfonline.comorgchemres.org The general mechanism involves the initial attack of the amine on a carbonyl of the isatoic anhydride, followed by decarboxylation to form a 2-aminobenzamide (B116534) intermediate, which then reacts with the aldehyde and cyclizes to form the quinazolinone ring. orgchemres.org

The following table summarizes the role of the isatoic anhydride core as a chemical intermediate.

Reactant(s)Resulting Compound ClassReference(s)
Alcohols (Alcoholysis)Anthranilate Esters wikipedia.org
Amines2-Aminobenzamides wikipedia.org
Amines and Aldehydes/Ketones2,3-Dihydroquinazolin-4(1H)-ones tandfonline.comorgchemres.org
Sodium AzideBenzimidazolones wikipedia.org
Thiopseudoureas / CarbanionsQuinoline and Quinazolinone derivatives acs.org
Tryptamine and Furan-2-carbonyl chlorideN-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide researchgate.net

Applications in Analytical Chemistry (e.g., as potential chemosensors or probes)

The utility of 3,1-benzoxazine-2,4-diones in analytical chemistry is an emerging area, primarily focused on their use as labeling agents for biomolecules. The reactivity of the anhydride ring allows for covalent attachment to target molecules, enabling their detection and analysis.

A notable application involves the use of N-methylisatoic anhydride for the structural analysis of ribonucleic acid (RNA). google.com The anhydride reacts with the ribose portions of RNA, effectively labeling the molecule. Furthermore, a patent describes the synthesis of water-soluble isatoic anhydride derivatives containing detectable labels and chemically reactive groups. google.com These derivatives are designed to functionalize or couple to target materials, which is particularly useful for biochemical applications in aqueous media. google.com

Additionally, various synthetic benzoxazine-2,4-diones have been evaluated for their antioxidant capacity using analytical techniques such as the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric-reducing power (FRAP) assay. scielo.brresearchgate.net While this involves analyzing the properties of the compound rather than using it as an analytical tool, it demonstrates the interaction of this chemical class with reactive oxygen species, a principle that could be harnessed for developing sensors for oxidative stress.

Occurrence and Significance in Natural Products and Agrochemicals

While the 3,1-benzoxazine-2,4-dione scaffold is not commonly found in natural products, it is a critically important intermediate in the industrial synthesis of agrochemicals. synthetikaeu.comguidechem.com Its derivatives are used to produce a range of pesticides, including herbicides and fungicides. synthetikaeu.comguidechem.com For example, isatoic anhydride is a known raw material for preparing the herbicide Bentazone and the acaricide quinfenacet. guidechem.com N-methylisatoic anhydride is also a key intermediate for various agricultural chemicals. nih.gov Research has also shown that certain derivatives could be developed into potent agrochemical bactericides for controlling plant pathogens. researchgate.net

The quinazoline (B50416) ring system, which is readily synthesized from isatoic anhydride, was first isolated from the Chinese plant Dichroa febrifuga, indicating a link between the synthetic applications of isatoic anhydride and the structures of naturally occurring bioactive compounds. orgchemres.org

Q & A

Basic Question: What are the key synthetic methodologies for preparing 6-methylidene-3,1-benzoxazine-2,4-dione derivatives?

Answer:
The synthesis typically involves cyclization reactions using heterocyclic anhydrides or condensation of isatin derivatives with benzoxazine-2,4-diones. For example:

  • Cyclization of heterocyclic anhydrides : Regioselectivity is influenced by electronic and steric effects, as seen in the synthesis of non-symmetric benzoxazine-2,4-diones. The 7-isomer is favored (23–47% yield) when substituents like CH₃ or F are present .
  • Photochemical reactions : Tryptanthrin analogs are synthesized by reacting isatin derivatives with benzoxazine-2,4-diones under illumination with Rose Bengal as a photosensitizer and potassium carbonate as a base (18 h reaction time) .
  • Key analytical tools : ¹H-NMR is critical for determining regioisomeric ratios (e.g., 7-isomer vs. 5-isomer) , while reverse-phase HPLC and supercritical fluid chromatography are used for purification .

Basic Question: How can the molecular structure of this compound derivatives be confirmed?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assigns chemical shifts to specific protons and carbons. For example, carbonyl groups in benzoxazine-2,4-diones show distinct shifts at δ ~160–180 ppm .
  • X-ray crystallography : Resolves tautomerism and hydrogen-bonding networks. For instance, 1H-benzo[g]pteridine-2,4-dione (alloxazine) was confirmed as the dominant tautomer via low-temperature crystallography .
  • Mass spectrometry : Validates molecular weights and fragmentation patterns, particularly for analogs like spiroisoxazoline derivatives .

Advanced Question: How do electronic and steric effects influence regioselectivity in benzoxazine-2,4-dione synthesis?

Answer:
Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., F) at position 4 increase the electropositivity of the adjacent carbonyl, directing nucleophilic attack to position 1. This was observed in the synthesis of 4f (R = F), where the 7-isomer yield dropped to 23% .
  • Steric hindrance : Bulky substituents (e.g., CH₃) at position 8 disfavor formation of the 5-isomer due to steric clashes during cyclization. In contrast, smaller groups allow higher flexibility, increasing 7-isomer yields .
  • Methodological validation : Regioisomeric ratios are quantified via ¹H-NMR integration of diagnostic signals (e.g., aromatic protons) .

Advanced Question: What experimental strategies are used to evaluate the bioactivity of benzoxazine-2,4-dione derivatives?

Answer:
Bioactivity assessment involves:

  • Antioxidant assays :
    • FRAP (Ferric Reducing Antioxidant Power) : Compounds like 4c and 4f exhibit 3.8-fold differences in reducing capacity, attributed to electron-donating substituents .
  • Cytotoxicity screening :
    • MTT assays : Spiroisoxazoline derivatives (e.g., YA2 and YA3) are tested on cancer cell lines (e.g., melanoma) to determine IC₅₀ values. Dose-response curves are analyzed using nonlinear regression models .
    • Selectivity analysis : ERK signaling inhibition is evaluated via Western blotting to confirm target engagement in drug-resistant melanoma cells .

Advanced Question: How are data contradictions resolved in studies of benzoxazine-2,4-dione reactivity?

Answer:
Contradictions arise from variations in reaction conditions or analytical methods. Resolution strategies include:

  • Statistical validation : For EC₅₀ values, synthetic "decoy" datasets with Gaussian noise are generated to estimate 95% confidence intervals .
  • Cross-method verification : Conflicting regioselectivity results (e.g., isomer ratios) are re-evaluated using alternative techniques like HPLC-MS or computational modeling (DFT) .
  • Crystallographic evidence : Non-merohedral twinning in crystal structures (e.g., alloxazine) is addressed by refining domain ratios (0.446:0.554) and validating hydrogen-bonding networks .

Basic Question: What purification techniques are optimal for benzoxazine-2,4-dione derivatives?

Answer:

  • Reverse-phase HPLC : Separates regioisomers using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
  • Supercritical fluid chromatography (SFC) : Enhances resolution for chiral or polar derivatives, reducing solvent waste .
  • Recrystallization : Solvent mixtures (e.g., ethanol/water) are used for high-purity crystals, validated via melting point and PXRD .

Advanced Question: What computational tools support the design of benzoxazine-2,4-dione-based inhibitors?

Answer:

  • Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like tau aggregates or ERK .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups in 4c improve antioxidant capacity by 4.4-fold .
  • DFT calculations : Analyze transition-state geometries to rationalize regioselectivity trends observed experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.